molecular formula C16H24S B13949239 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol

Cat. No.: B13949239
M. Wt: 248.4 g/mol
InChI Key: BQMGROKTHUHBLA-UHFFFAOYSA-N
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Description

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol is an organic compound with a unique structure characterized by a naphthalene ring system substituted with tetramethyl groups and an ethanethiol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol typically involves the alkylation of tetramethyl-tetrahydronaphthalene derivatives. One common method is the reaction of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with ethanethiol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethanethiol side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbon.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in materials science.

Mechanism of Action

The mechanism of action of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound’s hydrophobic naphthalene core allows it to interact with lipid membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with a ketone group instead of a thiol group.

    1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridinylsulfanyl)ethanone: Contains additional ethyl and pyridinylsulfanyl groups.

Uniqueness

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol is unique due to its combination of a thiol group and a highly substituted naphthalene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24S

Molecular Weight

248.4 g/mol

IUPAC Name

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanethiol

InChI

InChI=1S/C16H24S/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3

InChI Key

BQMGROKTHUHBLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)S

Origin of Product

United States

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